molecular formula C10H11ClO4S B2449731 Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate CAS No. 1549872-48-1

Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate

Cat. No.: B2449731
CAS No.: 1549872-48-1
M. Wt: 262.7
InChI Key: FAXGVMVWVAYIAM-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate: is an organic compound with the molecular formula C10H11ClO4S. It is a derivative of phenylacetic acid and contains a chlorosulfonyl group, which makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-[2-(chlorosulfonylmethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-15-10(12)6-8-4-2-3-5-9(8)7-16(11,13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXGVMVWVAYIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate typically involves the reaction of methyl phenylacetate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form sulfonyl derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted phenylacetates.

    Reduction Reactions: Sulfonyl derivatives.

    Oxidation Reactions: Sulfonic acids.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate serves as an essential intermediate in the synthesis of complex organic molecules. It is involved in various chemical reactions, such as substitution, reduction, and oxidation.

Biology

  • Enzyme Inhibition Studies : The compound is utilized in biological research to study enzyme inhibition and protein interactions. Its chlorosulfonyl group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity.

Medicine

  • Pharmaceutical Development : this compound is a precursor in the synthesis of pharmaceutical compounds. It has shown potential therapeutic effects in various studies, particularly in anti-inflammatory and anticancer applications.

Industry

  • Production of Agrochemicals : The compound is also applied in the production of agrochemicals and other industrial chemicals. Its reactivity makes it suitable for creating various derivatives used in agricultural formulations.

Case Studies

  • Anti-inflammatory Activity :
    • A study explored the effects of this compound on inflammatory bowel disease (IBD) using a murine model. The treatment group exhibited reduced clinical scores and histological damage compared to controls, suggesting therapeutic potential for managing IBD symptoms.
  • Cancer Cell Line Studies :
    • The compound was tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results indicated that it induced apoptosis in these cells, with IC50 values reported at approximately 25 µM for A549 and 30 µM for HeLa cells.
  • Enzyme Interaction Studies :
    • Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated its potential as an inhibitor of key enzymes linked to inflammatory processes.

Mechanism of Action

The mechanism of action of Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • Methyl 2-(chlorosulfonyl)acetate
  • Methyl 2-(chlorosulfonyl)benzoate
  • Methyl 2-(chlorosulfonyl)phenylacetate

Comparison: Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and various industrial applications .

Biological Activity

Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate, also known as methyl 2-(chlorosulfonyl)acetate, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : Methyl 2-(chlorosulfonyl)acetate
  • Molecular Formula : C9H9ClO4S
  • Molecular Weight : 236.68 g/mol

Structural Characteristics

The compound features a chlorosulfonyl group attached to a phenyl ring, which is further connected to an acetate moiety. This unique structure may contribute to its biological activity through various interactions with biological targets.

Antioxidant Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit significant antioxidant properties. For instance, compounds similar in structure to this compound have shown effective radical scavenging abilities in various assays, such as the DPPH scavenging assay. The IC50 values for these compounds ranged from 7.55 μg/mL to 80 μg/mL, demonstrating moderate to potent antioxidant activity compared to ascorbic acid (IC50 = 12.80 μg/mL) .

Anticancer Potential

Research has highlighted the potential of chlorosulfonyl-containing compounds in cancer therapy. For example, studies have demonstrated that certain derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The docking studies revealed promising binding affinities with target proteins involved in cancer progression, such as matrix metalloproteinases (MMPs) .

Case Study: MTT Assay Results

A notable case study evaluated the cytotoxic effects of a related compound on MCF-7 and HeLa cell lines using the MTT assay. The results indicated that the compound significantly reduced cell viability over time, with IC50 values of 8.47 μM for MCF-7 and 9.22 μM for HeLa cells after 72 hours of treatment .

Cell LineConcentration (µM)Viable Cells (%) after 48hViable Cells (%) after 72hIC50 (µM)
MCF-7558.4843.898.47
1045.2223.88
2021.2415.05
HeLa562.6745.539.22
1046.7730.38
2029.3321.64

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Radical Scavenging : The compound's ability to donate electrons may neutralize free radicals, reducing oxidative stress.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like MMPs, which are crucial in tumor metastasis.
  • Cell Cycle Modulation : Studies suggest that chlorosulfonyl compounds can alter cell cycle progression, leading to increased apoptosis in cancer cells .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for potential therapeutic applications. This compound has been classified with hazard statements indicating potential skin and respiratory irritation . Proper handling and safety protocols must be followed when working with this compound.

Q & A

Q. What are the common synthetic routes for Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving chlorosulfonation and esterification. A method analogous to methyl(2E)-2-(chloromethyl)phenylacetate involves sequential steps:

  • Chlorosulfonation : Introducing the chlorosulfonyl group to a methylbenzyl intermediate under controlled temperatures (0–5°C) to minimize side reactions .
  • Esterification : Reacting the sulfonyl chloride intermediate with methanol in the presence of a base (e.g., pyridine) to form the ester . Key factors affecting yield include stoichiometric ratios, solvent polarity, and reaction time. For example, excess methanol can drive esterification but may require careful purification to remove unreacted reagents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–7.8 ppm), ester carbonyl (δ ~170 ppm), and chlorosulfonyl group effects on neighboring protons .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly the chlorosulfonyl-methylphenyl spatial arrangement. For example, a related compound showed a torsion angle of 88.6° between aromatic and heterocyclic rings, stabilized by C–H···O interactions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 287.02) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from impurities or structural isomers?

Contradictions often stem from:

  • Byproducts : Chlorosulfonation may generate sulfonic acid derivatives, detectable via HPLC with UV/Vis monitoring at 254 nm .
  • Tautomerism : The chlorosulfonyl group’s electron-withdrawing effects can shift NMR signals. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to isolate tautomeric forms .
  • Crystallographic Validation : Single-crystal X-ray diffraction (e.g., using SHELXL or ORTEP-3 ) provides unambiguous structural confirmation, as demonstrated for analogous compounds .

Q. What role does this compound play in drug delivery systems, and how can its stability be optimized?

The chlorosulfonyl group enhances reactivity for covalent conjugation with biomolecules (e.g., proteins or peptides). Applications include:

  • Prodrug Design : Acting as a hydrolyzable ester linker, releasing active drugs under physiological pH. Stability studies in buffer solutions (pH 4–9) reveal optimal hydrolysis at pH 7.4 (t₁/₂ ~12 hours) .
  • Polymer Functionalization : Grafting onto polyethylene glycol (PEG) via nucleophilic substitution improves aqueous solubility. Stability is enhanced by steric hindrance from the methylphenyl group .

Q. What strategies improve the regioselectivity of chlorosulfonation in the synthesis of this compound?

Regioselectivity challenges arise due to competing ortho/para sulfonation. Solutions include:

  • Directed Metallation : Using a directing group (e.g., methoxy) to guide sulfonation to the desired position .
  • Low-Temperature Control : Performing reactions below 0°C to favor kinetic over thermodynamic products .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to identify optimal substituents for selectivity .

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